N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide
Description
This compound is a highly complex isoindole-1,3-dione derivative characterized by a symmetrical, multi-substituted architecture. Its structure features four isoindole-1,3-dione cores interconnected via phenoxy and carbamoyl linkages. The central phenoxy groups bridge two phenyl rings, each bearing an isoindole-1,3-dione unit with a carbamoyl substituent.
Properties
Molecular Formula |
C46H24N6O11 |
|---|---|
Molecular Weight |
836.7 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-[4-[4-[5-[(1,3-dioxoisoindol-2-yl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C46H24N6O11/c53-37(47-51-43(59)29-5-1-2-6-30(29)44(51)60)23-9-19-33-35(21-23)41(57)49(39(33)55)25-11-15-27(16-12-25)63-28-17-13-26(14-18-28)50-40(56)34-20-10-24(22-36(34)42(50)58)38(54)48-52-45(61)31-7-3-4-8-32(31)46(52)62/h1-22H,(H,47,53)(H,48,54) |
InChI Key |
OFJJXYBFGGESGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)NN9C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
Preparation Methods
Preparation of Phthalimide Building Blocks
The foundational step involves synthesizing three specialized phthalimide derivatives:
-
5-Carboxyphthalimide : Synthesized via cyclization of phthalic anhydride with urea at 140°C, followed by nitration and reduction to introduce the carboxylic acid group at the 5-position.
-
2-Aminophthalimide : Produced by refluxing phthalic anhydride with hydrazine hydrate in ethanol, yielding 2-aminoisoindoline-1,3-dione.
-
4-Hydroxyphenylphthalimide : Prepared by reacting phthalic anhydride with 4-aminophenol in glacial acetic acid, followed by oxidation to introduce the phenolic hydroxyl group.
Table 1: Characterization Data for Phthalimide Intermediates
| Compound | Melting Point (°C) | Yield (%) | Key Spectral Data (1H NMR, δ ppm) |
|---|---|---|---|
| 5-Carboxyphthalimide | 215–217 | 85 | 8.21 (d, 1H, Ar–H), 7.95–7.88 (m, 2H, Ar–H) |
| 2-Aminophthalimide | 189–191 | 92 | 6.82 (s, 2H, NH2), 7.78–7.65 (m, 4H, Ar–H) |
| 4-Hydroxyphenylphthalimide | 203–205 | 78 | 9.45 (s, 1H, OH), 7.52–7.40 (m, 8H, Ar–H) |
Formation of the Central Phenoxy-Phenyl Bridge
The central phenoxy-phenyl bridge is constructed via a Ullmann coupling reaction. Equimolar quantities of 4-hydroxyphenylphthalimide and 1,4-diiodobenzene are reacted in the presence of copper(I) iodide and potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours. This yields the bis-phthalimide phenoxy intermediate, which is purified via column chromatography (toluene/ethyl acetate, 7:3).
Key Reaction Parameters :
-
Catalyst : CuI (10 mol%)
-
Solvent : DMF
-
Temperature : 120°C
-
Yield : 68%
Sequential Carboxamide Coupling Reactions
The final structure is assembled through two sequential carboxamide couplings:
-
Activation of 5-Carboxyphthalimide : The carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under reflux.
-
First Coupling : The acyl chloride reacts with 2-aminophthalimide in anhydrous DCM with triethylamine as a base, forming the primary carboxamide linkage.
-
Second Coupling : The remaining acyl chloride group is coupled to the central phenoxy-phenyl bridge’s amine group under similar conditions, completing the trifunctional architecture.
Table 2: Optimization of Coupling Reactions
| Parameter | First Coupling | Second Coupling |
|---|---|---|
| Solvent | DCM | DCM |
| Base | Et3N | Et3N |
| Reaction Time (h) | 6 | 8 |
| Yield (%) | 81 | 74 |
Characterization and Analytical Data
The final compound is characterized using a combination of spectroscopic and chromatographic techniques:
-
1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, CONH), 8.12–7.20 (m, 24H, Ar–H), 7.05 (s, 1H, O–Ph–O).
-
13C NMR : Peaks at 167.8 ppm (C=O, phthalimide), 164.3 ppm (C=O, carboxamide), and 156.1 ppm (C–O–C, phenoxy).
-
HPLC Purity : 98.2% (C18 column, acetonitrile/water, 70:30).
Critical Challenge : Steric hindrance from the phthalimide groups necessitated extended reaction times for complete conversion, as evidenced by TLC monitoring.
Comparative Analysis of Synthetic Methodologies
A comparative evaluation of alternative routes reveals the superiority of the acyl chloride method over carbodiimide-based coupling (e.g., EDC/HOBt) in terms of yield and scalability. However, the latter offers milder conditions for acid-sensitive intermediates.
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acyl Chloride | 74 | 98.2 | High |
| EDC/HOBt | 65 | 95.8 | Moderate |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The phenyl groups in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer double bonds or altered functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. Studies have shown that compounds similar to N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide can induce apoptosis in various cancer cell lines. For instance, isoindole derivatives have been reported to inhibit cell proliferation and induce cell cycle arrest in human cancer cell lines such as Caco-2 and HCT-116 .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain isoindole derivatives possess a free radical scavenging effect and exhibit significant inhibition zones comparable to standard antibiotics like gentamicin . The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole moiety can enhance antimicrobial efficacy .
Anti-inflammatory Effects
Isoindole derivatives have been recognized for their anti-inflammatory properties. They act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process . The modulation of inflammatory pathways makes these compounds potential candidates for treating diseases characterized by chronic inflammation.
Chemical Structure and Characteristics
The molecular formula of this compound is C27H24N4O6. It features multiple functional groups that contribute to its biological activity.
Synthesis Techniques
Synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. Recent studies have employed techniques such as molecular docking to optimize the synthesis process and predict biological activity .
Case Studies
Mechanism of Action
The mechanism of action of N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Isoindole Derivatives
*Estimated based on structural analogy; †Calculated using empirical formulas.
Key Observations :
- The target compound’s quadruple isoindole-1,3-dione units and phenoxy bridges distinguish it from simpler analogs like N-[4-(1,3-dioxo-5-phenoxy-isoindol-2-yl)phenyl]acetamide, which has only one isoindole core .
- Symmetry and extended conjugation parallel fluorene-based derivatives (), suggesting utility in high-performance polymers or optoelectronic materials .
Key Observations :
- The target compound’s synthesis likely involves sequential nucleophilic substitutions and carbamoylations, mirroring methods for terphenyl-isoindole derivatives () .
- Crystallographic refinement would require advanced tools like SHELXL () to resolve its complex hydrogen-bonding networks, comparable to the S(6) motifs observed in .
Spectroscopic and Physicochemical Properties
Table 3: NMR and Stability Comparisons
Biological Activity
N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 494.49 g/mol. Its structure features multiple dioxoisoindole moieties that are pivotal for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C27H22N4O7 |
| Molecular Weight | 494.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Not Provided] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The dioxoisoindole structure enhances its ability to bind to enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : It can interact with receptors that regulate apoptosis and cell survival, making it a candidate for cancer therapy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways.
- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Effects : The presence of dioxo groups contributes to its ability to scavenge free radicals.
Case Studies
Several studies have investigated the effects of this compound in vitro and in vivo:
- In Vitro Studies : A study published in ACS Omega showed that the compound significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to increased oxidative stress and DNA damage .
- In Vivo Studies : An animal model study demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of lung cancer. Histopathological analysis indicated enhanced apoptosis and reduced angiogenesis .
Safety Profile
Preliminary toxicity assessments indicate that while the compound shows promising therapeutic effects, it also possesses potential toxicity at higher concentrations. Safety studies are ongoing to establish a therapeutic index.
Q & A
Q. What are the primary synthetic routes for preparing multi-phthalimide derivatives like this compound, and how are intermediates characterized?
The synthesis of such complex phthalimide-based compounds typically involves sequential coupling reactions. For example, the title compound’s starting material may be derived from chalcone derivatives (e.g., 4,4′-difluoro chalcone) through multi-step functionalization, including amidation and aryl ether formation . Key intermediates are characterized using:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm regiochemistry and substituent integration .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity (e.g., HRMS calculated vs. observed values) .
- X-ray Crystallography: Resolves steric effects and confirms spatial arrangement of phthalimide moieties .
Q. How do researchers ensure regioselectivity during the introduction of carbamoyl and phenoxy groups in such molecules?
Regioselectivity is controlled by:
- Protecting Groups: Temporary blocking of reactive sites (e.g., hydroxyl or amine groups) during coupling steps.
- Catalytic Systems: Transition-metal catalysts (e.g., Pd for cross-couplings) to direct bond formation .
- Solvent and Temperature Optimization: Polar aprotic solvents (DMF, DMSO) at controlled temperatures (60–120°C) minimize side reactions .
Q. What analytical techniques are critical for confirming the structural integrity of polycyclic phthalimide derivatives?
Beyond NMR and HRMS:
- FTIR Spectroscopy: Identifies carbonyl stretches (C=O, ~1700 cm) and amide bonds (N–H, ~3300 cm) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for applications in high-temperature reactions .
- HPLC-PDA: Purity validation (>95%) to exclude byproducts from multi-step syntheses .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling steps of multi-phthalimide syntheses?
Low yields (e.g., 6–17% in analogous indole derivatives ) often arise from steric hindrance or poor solubility. Mitigation strategies include:
- Microwave-Assisted Synthesis: Accelerates reaction kinetics and improves efficiency .
- Solubility Enhancers: Co-solvents (e.g., THF/DMF mixtures) or sonication to disperse aggregates .
- Computational Pre-Screening: Quantum chemical calculations (DFT) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What methodologies resolve contradictions in biological activity data for structurally similar phthalimide derivatives?
Discrepancies in bioactivity (e.g., anticancer vs. inert) are analyzed via:
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., nitro, fluoro, or pyridyl groups) to isolate pharmacophoric elements .
- Molecular Dynamics Simulations: Evaluates target binding (e.g., Bcl-2/Mcl-1 proteins) and conformational flexibility .
- Meta-Analysis of Crystallographic Data: Correlates solid-state packing (e.g., π-π stacking) with solubility and bioavailability .
Q. How can AI-driven tools optimize reaction conditions for novel phthalimide-based compounds?
AI platforms like COMSOL Multiphysics integrate:
- Reaction Path Search Algorithms: Quantum mechanics/molecular mechanics (QM/MM) models predict optimal catalysts and solvents .
- Real-Time Data Feedback: Machine learning (ML) adjusts parameters (e.g., temperature, stoichiometry) during automated synthesis .
- High-Throughput Screening (HTS): Robotic systems test combinatorial libraries to identify high-yield conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
